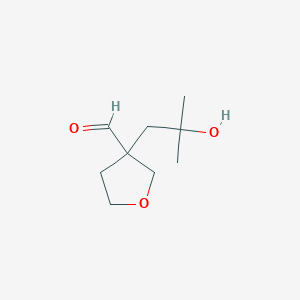
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxolane ring, a hydroxy group, and an aldehyde group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde typically involves the reaction of 2-methyl-2-propanol with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carboxylic acid.
Reduction: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carboxylic acid
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-methanol
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-amine
Comparison: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs with carboxylic acid, alcohol, or amine groups. This uniqueness makes it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2-methylpropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-8(2,11)5-9(6-10)3-4-12-7-9/h6,11H,3-5,7H2,1-2H3 |
Clave InChI |
IICRYLUGVUKERQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1(CCOC1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



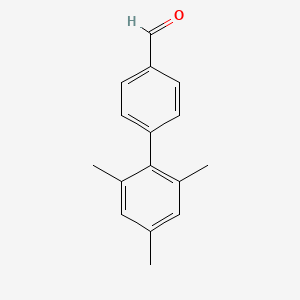


![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
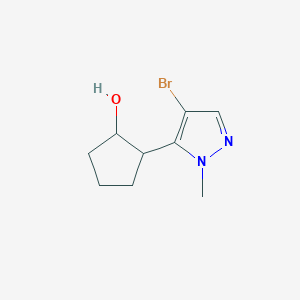

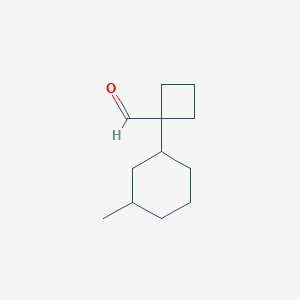
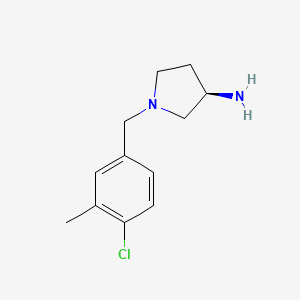
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
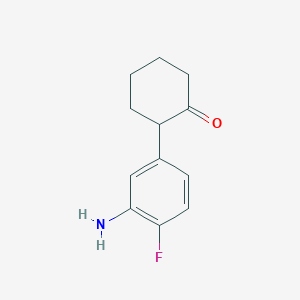
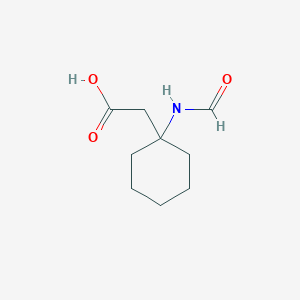
amine](/img/structure/B15272717.png)
